(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
CAS No.: 457654-88-5
Cat. No.: VC11543660
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 457654-88-5 |
---|---|
Molecular Formula | C9H10Cl3NO2 |
Molecular Weight | 270.5 g/mol |
IUPAC Name | (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
Standard InChI Key | NUGCLNQWWHSBES-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl |
Structural and Chemical Characteristics
Molecular Architecture
The compound features a propanoic acid backbone substituted at the β-carbon with a 2,5-dichlorophenyl group and at the α-carbon with an amino group in the R configuration. The hydrochloride salt enhances its stability and solubility in polar solvents . Key structural attributes include:
Property | Value |
---|---|
CAS Number | 457654-88-5 |
Molecular Formula | |
Molecular Weight | 270.5 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in water, DMSO, methanol |
The dichlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic properties, while the amino acid core enables interactions with biological targets .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Key spectral features include:
-
-NMR: A doublet at δ 3.8–4.2 ppm (α-hydrogen), aromatic protons at δ 7.2–7.6 ppm (2,5-dichlorophenyl), and a broad singlet for the ammonium proton.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 2,5-dichlorobenzyl chloride and an amino acid precursor. A representative route involves:
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 2,5-Dichlorobenzyl chloride, KOH | Nucleophilic substitution |
2 | L-Alanine derivative, DCC | Coupling to form chiral center |
3 | HCl gas in ether | Hydrochloride salt formation |
Racemization is minimized by maintaining low temperatures (< 0°C) and using chiral auxiliaries.
Purification Strategies
Recrystallization from ethanol/water mixtures yields >95% purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities .
Mechanistic Insights and Biological Applications
Neurotransmitter Modulation
Structural analogs of this compound exhibit affinity for GABA and NMDA receptors, suggesting potential in treating epilepsy and neurodegenerative diseases. The dichlorophenyl group may enhance blood-brain barrier permeability, while the amino acid moiety mimics endogenous neurotransmitters .
Asymmetric Synthesis
As a chiral building block, it facilitates the synthesis of peptidomimetics and non-natural amino acids. For example, coupling with Boc-protected amines yields dipeptides with >90% enantiomeric excess.
Hazard Code | Risk Statement |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume